Home > Products > Screening Compounds P136843 > Practolol hydrochloride
Practolol hydrochloride - 6996-43-6

Practolol hydrochloride

Catalog Number: EVT-517956
CAS Number: 6996-43-6
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acebutolol

Compound Description: Acebutolol, similar to practolol hydrochloride, is a β-adrenoceptor antagonist. [] It exhibits relative cardioselectivity, primarily targeting β1-adrenoceptors in the heart. [] Acebutolol has been studied for its effects on the cardiovascular system, particularly in the management of hypertension and cardiac arrhythmias. [] Similar to practolol, acebutolol has also been associated with the development of drug-induced lupus (DIL) [].

Propranolol Hydrochloride

Compound Description: Propranolol hydrochloride is a non-selective β-adrenoceptor antagonist. [, , , , , , , , ] Unlike practolol hydrochloride, propranolol hydrochloride does not exhibit cardioselectivity and blocks both β1- and β2-adrenoceptors. [, ] This non-selective blockade can lead to adverse effects such as bronchospasm in asthmatic patients. [] Propranolol hydrochloride is used to manage various conditions, including hypertension, angina pectoris, and cardiac arrhythmias. [, ] Similar to practolol, it has also been linked to psoriasiform cutaneous eruptions. []

Relevance: Both propranolol hydrochloride and practolol hydrochloride belong to the aryloxypropanolamine class of β-adrenoceptor antagonists, characterized by the presence of an aryloxypropanolamine side chain. [, , , , , , , , ]

Alprenolol

Compound Description: Alprenolol is a β-adrenoceptor antagonist. [] Similar to propranolol hydrochloride, alprenolol exhibits non-selective blockade of both β1- and β2-adrenoceptors. [] It has been investigated for its effects on blood pressure and heart rate. []

Relevance: Alprenolol shares structural similarities with practolol hydrochloride, both being classified as aryloxypropanolamine β-adrenoceptor antagonists due to the presence of the aryloxypropanolamine side chain. []

Pindolol

Compound Description: Pindolol is a non-selective β-adrenoceptor antagonist. [, ] Like propranolol hydrochloride, it blocks both β1- and β2-adrenoceptors. [, ] Pindolol is used in the treatment of hypertension. [, ]

Relevance: Pindolol and practolol hydrochloride are structurally similar compounds, both belonging to the aryloxypropanolamine class of β-adrenoceptor antagonists due to the presence of the characteristic aryloxypropanolamine side chain. [, ]

Sotalol

Compound Description: Sotalol is a non-selective β-adrenoceptor antagonist that acts on both β1- and β2-adrenoceptors. [] Unlike practolol hydrochloride, sotalol does not demonstrate cardioselectivity. []

Relevance: Sotalol and practolol hydrochloride are both classified as β-adrenoceptor antagonists, sharing a common pharmacologic category. []

Kö 1366 [O-(2-hydroxy-3-(tert. butylamino)-propoxy)-benzonitril-hydrochloride]

Compound Description: Kö 1366 is a β-adrenoceptor antagonist. [] It has been studied for its hemodynamic effects, including its influence on heart rate, blood pressure, and cardiac contractility. []

Relevance: Kö 1366 and practolol hydrochloride are both β-adrenoceptor antagonists and share a similar aryloxypropanolamine structure. []

Clenbuterol

Compound Description: Clenbuterol is a β2-adrenoceptor agonist. [] Unlike practolol hydrochloride, which blocks β-adrenoceptors, clenbuterol activates them, particularly the β2-subtype.

Relevance: While having opposite pharmacological effects, clenbuterol and practolol hydrochloride are both structurally categorized as aryloxypropanolamines. [] This structural similarity allows clenbuterol to interact with β2-adrenoceptors, although it activates them instead of blocking them like practolol hydrochloride.

(±)‐1‐(2‐acetyl‐4‐n‐butyramidophenoxy)‐2‐hydroxy‐3‐isopropylaminopropane hydrochloride (M&B 17,803A)

Compound Description: (±)‐1‐(2‐acetyl‐4‐n‐butyramidophenoxy)‐2‐hydroxy‐3‐isopropylaminopropane hydrochloride (M&B 17,803A) is a β-adrenoceptor antagonist that exhibits cardioselectivity, similar to practolol hydrochloride. [] This compound preferentially blocks β1-adrenoceptors in the heart. []

Relevance: (±)‐1‐(2‐acetyl‐4‐n‐butyramidophenoxy)‐2‐hydroxy‐3‐isopropylaminopropane hydrochloride (M&B 17,803A) shares significant structural similarities with practolol hydrochloride, both containing an aryloxypropanolamine side chain, which is a defining characteristic of many β-adrenoceptor antagonists. []

dl-2-(3'-t-Butylamino-2'-hydroxypropylthio)-4-(5'-carbamoyl-2'-thienyl) thiazole hydrochloride (S-596)

Compound Description: dl-2-(3'-t-Butylamino-2'-hydroxypropylthio)-4-(5'-carbamoyl-2'-thienyl) thiazole hydrochloride (S-596) is a β-adrenoceptor antagonist with antiarrhythmic properties. [, ] Similar to practolol hydrochloride, it has been investigated for its cardiovascular effects. [, ]

Relevance: dl-2-(3'-t-Butylamino-2'-hydroxypropylthio)-4-(5'-carbamoyl-2'-thienyl) thiazole hydrochloride (S-596) and practolol hydrochloride belong to the same pharmacological class of β-adrenoceptor antagonists, indicating structural similarities that allow them to interact with β-adrenoceptors. [, ]

Overview

Practolol hydrochloride is a selective beta-1 adrenergic receptor blocker, primarily used in the management of cardiac arrhythmias. It belongs to a class of medications known as beta blockers, which are commonly prescribed to treat various cardiovascular conditions. Despite its initial therapeutic promise, practolol has been withdrawn from the market due to severe adverse effects, including oculomucocutaneous syndrome, which can lead to significant morbidity.

Source and Classification
Practolol was developed in the early 1970s by scientists at ICI Pharmaceuticals and was known under the code name ICI 66082 during its research phase. It is classified as a non-selective beta blocker but exhibits a greater affinity for beta-1 receptors compared to beta-2 receptors. Its chemical formula is C14H22N2O3C_{14}H_{22}N_{2}O_{3}, with a molar mass of approximately 266.34 g/mol .

Synthesis Analysis

The synthesis of practolol hydrochloride involves several key steps:

  1. Starting Material: The synthesis begins with paracetamol (acetaminophen), which serves as the precursor.
  2. Chlorohydrin Formation: Paracetamol is converted into a chlorohydrin derivative through halogenation, typically using phosphorus trichloride or similar reagents .
  3. Formation of Aryloxypropanolamine: The chlorohydrin undergoes a nucleophilic substitution reaction with an amine, often isopropylamine, to form the core aryloxypropanolamine structure characteristic of beta blockers .
  4. Purification and Isolation: The resultant compound is purified through recrystallization or chromatography techniques to achieve the desired enantiomeric purity.

Recent studies have explored chemoenzymatic methods for synthesizing practolol, achieving high enantiomeric purity through biocatalysis .

Molecular Structure Analysis

Practolol hydrochloride features a complex molecular structure characterized by:

  • Core Structure: The compound consists of an aryloxypropanamine framework, which is essential for its activity as a beta blocker.
  • Functional Groups: Key functional groups include a hydroxyl group and an amine group that are crucial for receptor binding.
  • 3D Structure: The three-dimensional arrangement of atoms can be visualized using molecular modeling software, revealing its stereochemistry and spatial orientation.

Molecular Data

  • Chemical Formula: C14H22N2O3C_{14}H_{22}N_{2}O_{3}
  • Molar Mass: 266.34 g/mol
  • CAS Number: 6996-43-6
  • PubChem CID: 7070 .
Chemical Reactions Analysis

Practolol hydrochloride participates in various chemical reactions relevant to its synthesis and degradation:

  1. Nucleophilic Substitution: The chlorohydrin derivative reacts with nucleophiles (e.g., amines) to form the beta-blocker structure.
  2. Hydrolysis: Under certain conditions, practolol can undergo hydrolysis, leading to the release of its constituent parts.
  3. Degradation Pathways: Practolol can degrade in biological systems or under extreme conditions, leading to potentially toxic metabolites.

These reactions are critical for both synthetic pathways and understanding the drug's metabolism in biological systems .

Mechanism of Action

Practolol exerts its pharmacological effects primarily through selective inhibition of beta-1 adrenergic receptors located in the heart. This blockade results in:

  • Decreased Heart Rate: By inhibiting sympathetic stimulation, practolol reduces heart rate and myocardial contractility.
  • Lowered Blood Pressure: The reduction in cardiac output contributes to decreased blood pressure, making it effective for treating hypertension and arrhythmias.

The mechanism involves competitive inhibition at the receptor site, preventing norepinephrine from exerting its stimulatory effects on the heart .

Physical and Chemical Properties Analysis

Practolol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which facilitates its formulation into pharmaceutical preparations.
  • Stability: Sensitive to light and moisture; thus, it requires proper storage conditions to maintain efficacy.

Relevant Data

  • Melting Point: Approximately 91–94 °C.
  • pH Stability Range: Practolol hydrochloride remains stable within a specific pH range but may degrade outside this range .
Applications

Despite its withdrawal from clinical use due to severe side effects, practolol hydrochloride has been studied for various scientific applications:

  1. Research on Beta Blockers: Used as a reference compound in studies exploring the pharmacodynamics and pharmacokinetics of beta blockers.
  2. Synthesis Studies: Serves as a model compound in synthetic organic chemistry for developing new beta blockers with improved safety profiles.
  3. Pharmacological Studies: Investigated for potential mechanisms underlying adverse drug reactions associated with beta blockers.

The exploration of practolol's properties continues to inform the development of safer alternatives within the class of beta blockers .

Historical Context and Pharmacological Evolution

Emergence of Practolol in Beta-Adrenergic Antagonist Development

Practolol (chemical name: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide hydrochloride) emerged in the early 1970s as a groundbreaking cardioselective β₁-adrenergic receptor antagonist. Developed by Imperial Chemical Industries (ICI) under the code ICI 50,172, it was the first agent designed to selectively inhibit cardiac β₁-receptors while sparing β₂-receptors in bronchial and vascular tissues [1] [2]. This selectivity was a significant pharmacological advancement over non-selective blockers like propranolol, which antagonized both β₁- and β₂-receptors indiscriminately. Early animal studies demonstrated Practolol’s ability to reduce heart rate and cardiac output without significantly affecting bronchial smooth muscle, making it a promising candidate for patients with respiratory comorbidities [2] [6]. Its molecular structure incorporated an acetamide group linked to a phenoxypropanolamine backbone, which conferred both water solubility and receptor specificity [1] [5].

Table 1: Key Pharmacological Properties of Early Beta-Blockers

PropertyPractololPropranololMetoprolol
Receptor Selectivityβ₁-selectiveNon-selectiveβ₁-selective
Intrinsic Sympathomimetic ActivityLowNoneNone
Membrane Stabilizing ActivityAbsentPresentAbsent
Development Timeline1967–197019641975

Sources: [1] [2] [9]

Role in Early Beta-Blocker Therapeutics: Comparative Analysis with Propranolol and Metoprolol

Practolol’s clinical utility was primarily evaluated through comparative studies with propranolol and later metoprolol. In hyperthyroidism management, a double-blind crossover trial demonstrated that practolol and propranolol were equally effective in reducing tachycardia and anxiety symptoms, though propranolol showed marginal superiority in lowering the serum triiodothyronine (T₃)/thyroxine (T₄) ratio [3]. Pharmacodynamic studies revealed that practolol achieved maximal inhibition of exercise-induced tachycardia (74% reduction) at plasma concentrations of 2.5 µg/mL, comparable to propranolol’s efficacy at 0.10 µg/mL. However, propranolol exhibited 600-fold greater potency against isoproterenol-induced vascular responses due to its non-selective receptor blockade [8].

Unlike propranolol, practolol lacked membrane-stabilizing effects and intrinsic sympathomimetic activity, minimizing risks of cardiac depression [6] [10]. Metoprolol, developed post-practolol, shared its cardioselectivity but featured a shorter half-life (1.7 hours vs. practolol’s 6–8 hours) and avoided practolol’s toxicity profile [9]. Clinically, all three drugs reduced exercise tachycardia by 27–30% at standard doses, but practolol uniquely preserved resting cardiac output without reducing peripheral blood flow significantly [8] [9].

The Practolol Disaster: Catalyst for Modern Drug Regulation Reforms

The withdrawal of practolol in 1975 marked a pivotal moment in pharmacovigilance history. After four years of clinical use, long-term practolol therapy (300–600 mg/day for 12–36 months) was linked to oculomucocutaneous syndrome, characterized by:

  • Keratoconjunctivitis sicca: Severe dry eyes with conjunctival scarring in 27 patients, leading to visual loss in severe cases [1] [6].
  • Sclerosing serositis: Fibrous peritonitis and pleurisy, confirmed via laparotomy and histopathology [6] [10].
  • Psoriasiform rashes and mucosal ulcerations: Cutaneous manifestations resolving only upon drug discontinuation [1] [4].

These effects were absent in other β-blockers and were initially undetected in preclinical trials due to species-specific toxicity mechanisms [4]. The disaster exposed critical gaps in post-marketing surveillance, prompting regulatory reforms:

  • Enhanced Pharmacovigilance Systems: The U.K.’s Committee on Safety of Medicines (CSM) mandated systematic adverse event reporting [4].
  • Withdrawal Protocols: Practolol was banned in India and Europe, accelerating drug recall mechanisms [1] [6].
  • Selective Beta-Blocker Development: Metoprolol and atenolol replaced practolol with improved safety profiles [9] [10].

Table 2: Regulatory Timeline of Practolol Withdrawal and Reforms

YearEventRegulatory Impact
1970Practolol approved for arrhythmiasLimited post-marketing requirements
1974First reports of oculomucocutaneous syndromeCSM issues clinical alerts
1975Global withdrawal initiatedU.K. establishes "Yellow Card" surveillance
1976EEC directives on pharmacovigilanceMandatory long-term toxicity screening

Sources: [4] [6]

Properties

CAS Number

6996-43-6

Product Name

Practolol hydrochloride

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H

InChI Key

UEWORNJBQXFYSM-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.